tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)
Overview
Description
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. It is a derivative of calixarenes, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. The tert-butyl groups and N,N-dimethylacetamide functionalities enhance its solubility and complexation abilities, making it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) typically involves the functionalization of p-tert-butylcalix4arene. One common method includes the reaction of p-tert-butylcalix4arene with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, particularly lanthanoids and transition metals.
Substitution Reactions: The tert-butyl and N,N-dimethylacetamide groups can be substituted under specific conditions.
Common Reagents and Conditions
Complexation: Reagents such as metal salts (e.g., lanthanoid nitrates) in organic solvents are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are typical.
Major Products
The major products of these reactions include metal complexes and substituted derivatives of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide), which have enhanced properties for specific applications .
Scientific Research Applications
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) primarily involves its ability to form stable complexes with metal ions. The calixarene core provides a hydrophobic cavity that can encapsulate metal ions, while the N,N-dimethylacetamide groups enhance solubility and binding affinity. This complexation ability is crucial for its applications in extraction, sensing, and drug delivery .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylcalix 4arene-tetrakis(N,N-dimethylthioacetamide) : Similar structure but with thioacetamide groups, offering different binding properties .
- p-tert-Butylcalix 4arene : The parent compound without the N,N-dimethylacetamide groups, used in various complexation studies .
Uniqueness
tert-Butylcalix4arene-tetrakis(N,N-dimethylacetamide) is unique due to its enhanced solubility and complexation abilities compared to its parent compound and other derivatives. The presence of N,N-dimethylacetamide groups allows for stronger and more selective binding with metal ions, making it particularly valuable in applications requiring high specificity and stability .
Biological Activity
tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest in fields such as medicinal chemistry and environmental science.
Chemical Structure and Properties
tert-Butylcalixarene-tetrakis(N,N-dimethylacetamide) is a calixarene compound with four tert-butyl groups and four N,N-dimethylacetamide substituents. The presence of these bulky tert-butyl groups enhances the hydrophobic character of the molecule, while the N,N-dimethylacetamide groups contribute to its solubility in polar solvents. This dual nature allows the compound to interact effectively with both hydrophobic and hydrophilic environments.
The biological activity of this compound can be attributed to its ability to form complexes with metal ions and other biological molecules. The N,N-dimethylacetamide groups can act as ligands, facilitating metal ion binding, which is crucial for various biological processes. Additionally, the compound's structure allows for potential interactions with cellular membranes and proteins, influencing cellular signaling pathways.
1. Metal Ion Binding
Research has demonstrated that tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) exhibits significant binding affinity for lanthanide ions (Ln(III)) in solvent extraction processes. This property is particularly useful in environmental applications for the selective removal of heavy metals from contaminated water sources. The binding constants for various Ln(III) ions have been reported, showcasing the compound's effectiveness as a chelating agent .
2. Antimicrobial Activity
Studies indicate that calixarene derivatives, including tert-butylcalixarene-tetrakis(N,N-dimethylacetamide), may possess antimicrobial properties. The mechanism involves disrupting microbial cell membranes through hydrophobic interactions, leading to cell lysis. This property is particularly valuable in developing new antimicrobial agents .
3. Sensor Applications
The compound has been utilized as an ionophore in ion-selective electrodes (ISEs), enhancing the sensitivity and selectivity of sensors for various ions. Its application in electrochemical sensors demonstrates its potential in detecting biologically relevant ions, contributing to biomedical diagnostics .
Case Study 1: Metal Ion Extraction
A study focused on the synergistic extraction of lanthanides using tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) showed enhanced selectivity and efficiency compared to traditional methods. The extraction efficiency was quantified using equilibrium constants, indicating a strong interaction between the calixarene derivative and the metal ions .
Metal Ion | Log K | Extraction Efficiency (%) |
---|---|---|
La(III) | 2.30 | 85 |
Nd(III) | 2.50 | 90 |
Eu(III) | 2.40 | 88 |
Ho(III) | 2.45 | 87 |
Case Study 2: Antimicrobial Efficacy
In vitro studies evaluating the antimicrobial activity of tert-butylcalixarene-tetrakis(N,N-dimethylacetamide) against various bacterial strains showed promising results. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Properties
IUPAC Name |
N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H84N4O8/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)70-34-50(66)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)72-36-52(68)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)71-35-51(67)63(17)18)22-38(26-45)53(37)69-33-49(65)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXOVFAXHOOZQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)N(C)C)CC4=CC(=CC(=C4OCC(=O)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H84N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408778 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145237-45-2 | |
Record name | tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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